molecular formula C6H4ClF2N B14843180 2-(Chloromethyl)-4,6-difluoropyridine

2-(Chloromethyl)-4,6-difluoropyridine

Cat. No.: B14843180
M. Wt: 163.55 g/mol
InChI Key: DBRNPGHZYLSYNM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,6-difluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4,6-difluoropyridine typically involves the chloromethylation of 4,6-difluoropyridine. One common method includes the reaction of 4,6-difluoropyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4,6-difluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Halogenation: The difluoro groups can be further halogenated under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Halogenation: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products:

  • Substituted pyridine derivatives with various functional groups replacing the chloromethyl group.
  • Halogenated pyridine derivatives with additional halogen atoms on the ring.

Scientific Research Applications

2-(Chloromethyl)-4,6-difluoropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-difluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4-methylpyridine
  • 2-(Chloromethyl)-5-fluoropyridine
  • 2-(Chloromethyl)-3,5-difluoropyridine

Comparison: 2-(Chloromethyl)-4,6-difluoropyridine is unique due to the presence of two fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different electronic properties, making it a valuable intermediate in the synthesis of specialized molecules .

Properties

Molecular Formula

C6H4ClF2N

Molecular Weight

163.55 g/mol

IUPAC Name

2-(chloromethyl)-4,6-difluoropyridine

InChI

InChI=1S/C6H4ClF2N/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2

InChI Key

DBRNPGHZYLSYNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)F)F

Origin of Product

United States

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